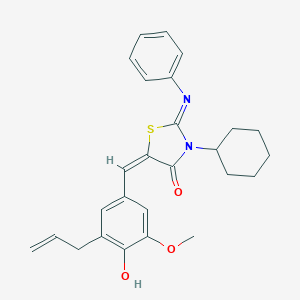![molecular formula C32H34ClFO5 B301348 9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301348.png)
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Xanthenone, is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Xanthenone is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylases, which are involved in DNA replication and gene expression regulation. Xanthenone has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K-Akt pathways.
Biochemical and Physiological Effects:
Xanthenone has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Xanthenone has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Xanthenone in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, Xanthenone has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using Xanthenone is its relatively high cost compared to other compounds commonly used in scientific research.
Direcciones Futuras
There are several future directions for research related to Xanthenone. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate the mechanism of action and efficacy of Xanthenone in vivo. Additionally, Xanthenone has been found to have potential as a neuroprotective agent, and further research is needed to explore its potential in treating neurodegenerative diseases. Finally, Xanthenone has been found to have immunomodulatory effects, and future studies could investigate its potential as a therapeutic agent for autoimmune diseases.
Métodos De Síntesis
Xanthenone can be synthesized through a multistep process involving the reaction of an ethoxyphenyl derivative with a chloro-fluorobenzyl derivative, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
Xanthenone has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, Xanthenone has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. It also has immunomodulatory effects, regulating the immune response by modulating cytokine production.
Propiedades
Nombre del producto |
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
Fórmula molecular |
C32H34ClFO5 |
Peso molecular |
553.1 g/mol |
Nombre IUPAC |
9-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C32H34ClFO5/c1-6-37-25-11-18(8-10-24(25)38-17-19-7-9-20(34)12-21(19)33)28-29-22(35)13-31(2,3)15-26(29)39-27-16-32(4,5)14-23(36)30(27)28/h7-12,28H,6,13-17H2,1-5H3 |
Clave InChI |
LIVCEYDBRGOCEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301268.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)